N-(4-tert-butyl-1-cyanocyclohexyl)-2-ethoxycyclopropane-1-carboxamide
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Overview
Description
N-(4-tert-butyl-1-cyanocyclohexyl)-2-ethoxycyclopropane-1-carboxamide is a synthetic organic compound characterized by its unique structural features, including a tert-butyl group, a cyanocyclohexyl moiety, and an ethoxycyclopropane carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-tert-butyl-1-cyanocyclohexyl)-2-ethoxycyclopropane-1-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Cyanocyclohexyl Intermediate: The initial step involves the reaction of cyclohexanone with tert-butylamine and cyanide ion to form the 4-tert-butyl-1-cyanocyclohexyl intermediate.
Cyclopropanation: The intermediate is then subjected to cyclopropanation using ethyl diazoacetate under basic conditions to introduce the ethoxycyclopropane moiety.
Amidation: The final step involves the amidation of the cyclopropane intermediate with a suitable amine to form the desired carboxamide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(4-tert-butyl-1-cyanocyclohexyl)-2-ethoxycyclopropane-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyanocyclohexyl and ethoxycyclopropane moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted derivatives with varied functional groups.
Scientific Research Applications
Chemistry
In chemistry, N-(4-tert-butyl-1-cyanocyclohexyl)-2-ethoxycyclopropane-1-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a probe to investigate enzyme-substrate interactions or receptor binding.
Medicine
In medicinal chemistry, the compound is explored for its potential therapeutic properties. Its structural features may contribute to the development of new drugs targeting specific biological pathways.
Industry
In the industrial sector, this compound is used in the development of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including polymer synthesis and material science.
Mechanism of Action
The mechanism by which N-(4-tert-butyl-1-cyanocyclohexyl)-2-ethoxycyclopropane-1-carboxamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, or gene expression modulation.
Comparison with Similar Compounds
Similar Compounds
- N-(4-tert-butyl-1-cyanocyclohexyl)-3-(2-oxo-1,3-oxazolidin-3-yl)benzamide
- N-(4-tert-butyl-1-cyanocyclohexyl)-2-fluoro-4-hydroxybenzamide
Uniqueness
N-(4-tert-butyl-1-cyanocyclohexyl)-2-ethoxycyclopropane-1-carboxamide is unique due to its combination of a cyanocyclohexyl group with an ethoxycyclopropane carboxamide moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
N-(4-tert-butyl-1-cyanocyclohexyl)-2-ethoxycyclopropane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N2O2/c1-5-21-14-10-13(14)15(20)19-17(11-18)8-6-12(7-9-17)16(2,3)4/h12-14H,5-10H2,1-4H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPVWLNNGRDSECF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1CC1C(=O)NC2(CCC(CC2)C(C)(C)C)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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